Retagliptin phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

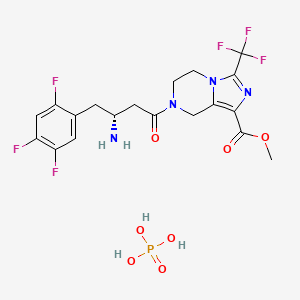

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6N4O3.H3O4P/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20;1-5(2,3)4/h5,7,10H,2-4,6,8,26H2,1H3;(H3,1,2,3,4)/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNHOWDAQMIJPX-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F6N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256756-88-3 | |

| Record name | Retagliptin phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256756883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RETAGLIPTIN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24NZ3UE3DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Retagliptin Phosphate: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin phosphate is a novel, orally active, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] By targeting the DPP-4 enzyme, this compound modulates the incretin system, leading to improved glycemic control.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available pharmacokinetic data of this compound. It also outlines key experimental methodologies for its analysis and biological evaluation, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound, also known as SP-2086 phosphate, is the phosphate salt of Retagliptin.[4] The chemical structure and key properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | methyl (R)-7-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate phosphate |

| CAS Number | 1256756-88-3 |

| Molecular Formula | C₁₉H₂₁F₆N₄O₇P |

| Molecular Weight | 562.36 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to light yellow solid |

| Solubility | DMSO: ≥ 150 mg/mL (266.73 mM) |

Mechanism of Action

This compound exerts its therapeutic effect by selectively and reversibly inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][4] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.

By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[3] This leads to:

-

Enhanced glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppressed glucagon release from pancreatic α-cells.

The overall effect is a reduction in both fasting and postprandial blood glucose levels.[2] Importantly, the glucose-dependent nature of its action results in a low risk of hypoglycemia.[2]

Signaling Pathway of DPP-4 Inhibition

Caption: DPP-4 Inhibition by this compound.

Pharmacokinetic Properties

A clinical study investigating the pharmacokinetics of a single 50 mg oral dose of this compound in subjects with varying degrees of renal function provided the following data.

Table 3: Pharmacokinetic Parameters of this compound (SP2086) in Subjects with Normal and Impaired Renal Function

| Parameter | Normal Renal Function | Mild Renal Dysfunction | Moderate Renal Dysfunction | Severe Renal Dysfunction | End-Stage Renal Disease (ESRD) |

| Tmax (h) | 1.75 ± 1.21 | 1.07 ± 0.35 | 1.50 ± 0.89 | 1.67 ± 2.16 | 2.42 ± 2.15 |

| CL/F (L/h) | 30.50 ± 10.70 | 23.50 ± 6.01 | 12.90 ± 4.34 | 6.70 ± 1.55 | 3.10 ± 0.48 |

Data are presented as mean ± standard deviation.

The study found that with increasing severity of renal impairment, there was a decrease in the clearance (CL/F) of Retagliptin.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis of this compound are not extensively available in the public domain. However, a patent (WO2017006335A1) outlines a general process. For characterization and biological evaluation, standard methods for similar DPP-4 inhibitors can be adapted.

Synthesis of this compound (General Process)

A process for preparing this compound involves the coupling of (3R)-3-[(1,1-dimethylethoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride in the presence of a coupling reagent.[6] The resulting intermediate is then deprotected and treated with phosphoric acid to yield the phosphate salt.[6]

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ³¹P NMR are used to elucidate the chemical structure.[7][8] For instance, ¹⁹F NMR is particularly useful for fluorine-containing compounds like Retagliptin.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.[1]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC methods are developed for purity assessment and quantification in pharmaceutical dosage forms.[5][9] A typical method would involve a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[5]

Biological Evaluation: DPP-4 Inhibition Assay

The inhibitory activity of this compound against the DPP-4 enzyme can be determined using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic DPP-4 substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme. The release of free AMC results in a fluorescent signal that is proportional to the enzyme activity. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence in its presence.

General Protocol:

-

A reaction mixture is prepared containing DPP-4 enzyme in an appropriate assay buffer.

-

Varying concentrations of this compound are added to the reaction mixture and incubated.

-

The fluorogenic substrate is added to initiate the reaction.

-

The fluorescence is measured over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

The IC₅₀ value, representing the concentration of the inhibitor required to reduce DPP-4 activity by 50%, is calculated from the dose-response curve.

Quantification in Biological Matrices: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of Retagliptin and its active metabolite in human plasma, urine, and feces.[1]

General Protocol:

-

Sample Preparation: Protein precipitation is typically used to extract the analytes from the biological matrix.

-

Chromatographic Separation: An appropriate HPLC or UPLC column (e.g., C18) is used to separate Retagliptin and its metabolite from endogenous components. A gradient elution with a mobile phase consisting of an organic solvent and an aqueous buffer containing a modifier like formic acid is commonly employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for Retagliptin and its metabolite are monitored.

Conclusion

This compound is a promising DPP-4 inhibitor for the treatment of type 2 diabetes. Its mechanism of action, centered on the potentiation of the incretin system, offers effective glycemic control with a low risk of hypoglycemia. This guide provides a foundational understanding of its chemical and pharmacological properties, which is essential for ongoing research and development in the field of diabetes therapeutics. The outlined experimental methodologies serve as a starting point for further investigation and characterization of this important antidiabetic agent.

References

- 1. Simultaneous quantitative analysis of retagliptin and its main active metabolite in human multiple matrices by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ijzi.net [ijzi.net]

- 6. WO2017006335A1 - A process for preparing 7-[(3r)-3-amino-1-oxo-4-(2,4,5trifluorophenyl)butyl]- 5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine phosphate monohydrate and its novel crystalline form h - Google Patents [patents.google.com]

- 7. Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Silico Modeling of Retagliptin Phosphate's Engagement with DPP-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is an emerging therapeutic agent for the management of type 2 diabetes mellitus. Its mechanism of action involves the inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Understanding the molecular interactions between Retagliptin and the DPP-4 active site is paramount for rational drug design and optimization. This technical guide provides a comprehensive overview of the in-silico methodologies employed to model the binding of this compound to the DPP-4 enzyme. It details experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative data on its binding affinity, and visualizes the intricate signaling pathways and computational workflows involved.

Introduction to this compound and DPP-4

This compound is a selective, competitive, and orally active inhibitor of DPP-4.[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, Retagliptin prolongs the activity of these incretins, thereby amplifying their therapeutic effects on glycemic control.[1][2]

The Incretin Effect and DPP-4 Signaling Pathway

The binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular signaling events. This process is primarily mediated through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn modulate ion channel activity, leading to an influx of Ca2+ and ultimately enhancing the exocytosis of insulin-containing granules. DPP-4 inhibition by drugs like Retagliptin prevents the degradation of GLP-1, thus potentiating this signaling pathway and improving glucose-dependent insulin secretion.

Quantitative Analysis of Retagliptin-DPP-4 Binding

| Parameter | Value | Condition | Reference |

| Pharmacokinetic Parameters of Retagliptin (SP2086) | |||

| Cmax (Normal Renal Function) | (1.75±1.21) h | Single 50 mg dose | [4][5][6] |

| CL/F (Normal Renal Function) | (30.50±10.70) L/h | Single 50 mg dose | [4][5][6] |

| Comparative IC50 Values of other DPP-4 Inhibitors | |||

| Sitagliptin | 19 nM | Caco-2 cell extracts | [7] |

| Vildagliptin | 62 nM | In vitro assay | [8] |

| Saxagliptin | 50 nM | In vitro assay | [8] |

| Alogliptin | <10 nM | In vitro assay | [7] |

| Linagliptin | 1 nM | In vitro assay | [8] |

In-Silico Modeling Workflow

The computational investigation of Retagliptin's interaction with DPP-4 follows a structured workflow, beginning with data acquisition and culminating in detailed binding analysis. This process allows for the prediction of binding modes, estimation of binding affinities, and understanding the dynamics of the protein-ligand complex.

Detailed Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps for docking this compound into the active site of DPP-4.

Objective: To predict the binding pose of Retagliptin within the DPP-4 active site and estimate the binding affinity.

Methodology:

-

Protein Preparation:

-

Obtain the crystal structure of human DPP-4, for instance, in complex with a known inhibitor like sitagliptin (e.g., PDB ID: 1X70).[9]

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH.

-

Define the binding site (grid box) around the known inhibitor's location in the active site.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Execution:

-

Utilize a docking program (e.g., AutoDock, GOLD, Glide).

-

Perform the docking simulation to generate a series of possible binding poses for Retagliptin.

-

Score the generated poses using a scoring function to estimate the binding affinity (e.g., docking score in kcal/mol).

-

-

Analysis:

-

Analyze the top-ranked poses to identify the most plausible binding mode.

-

Visualize the interactions between Retagliptin and the active site residues of DPP-4, focusing on hydrogen bonds and hydrophobic interactions. Key residues in the DPP-4 active site known to interact with inhibitors include those in the S1 and S2 pockets.[10][11]

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a solvated environment.

Objective: To assess the stability of the Retagliptin-DPP-4 complex and analyze the dynamics of their interactions.

Methodology:

-

System Setup:

-

Use the best-ranked docked pose of the Retagliptin-DPP-4 complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the system to remove steric clashes.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at a constant pressure (e.g., 1 atm) and temperature (NPT ensemble) to ensure the density reaches a stable value.

-

-

Production Run:

-

Trajectory Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of hydrogen bonds and other key interactions over the simulation time.

-

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory.

Objective: To calculate the binding free energy of Retagliptin to DPP-4.

Methodology:

-

Trajectory Extraction:

-

Extract snapshots (frames) from the stable part of the MD simulation trajectory of the Retagliptin-DPP-4 complex.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy components for the complex, the protein alone, and the ligand alone:

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔGbind) is calculated using the following equation: ΔGbind = ΔEMM + ΔGsolv - TΔS (where TΔS is the conformational entropy change upon binding, which is often computationally expensive and sometimes omitted for relative binding energy comparisons).[12]

-

Conclusion

In-silico modeling provides a powerful and cost-effective approach to elucidate the binding mechanism of this compound with the DPP-4 enzyme. Through a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain a detailed understanding of the key interactions driving this inhibition. This knowledge is instrumental in the rational design of novel, more potent, and selective DPP-4 inhibitors for the treatment of type 2 diabetes. The methodologies and workflows presented in this guide offer a robust framework for conducting such computational studies, ultimately contributing to the advancement of diabetes therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. [Pharmacokinetics of Phosphate Retagliptin Tabletin in Patients with Renal Dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Modeling of the Interactions between DPP IV and Hemorphins [mdpi.com]

- 14. A combination of virtual screening, molecular dynamics simulation, MM/PBSA, ADMET, and DFT calculations to identify a potential DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Retagliptin Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retagliptin phosphate is an orally administered, selective, and competitive dipeptidyl peptidase-4 (DPP-4) inhibitor. By preventing the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Retagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in adult patients with type 2 diabetes mellitus (T2DM).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety, based on available preclinical and clinical data.

Introduction

Type 2 diabetes mellitus is a progressive metabolic disorder characterized by insulin resistance and pancreatic β-cell dysfunction. The incretin system, involving GLP-1 and GIP, plays a crucial role in glucose homeostasis. However, the rapid inactivation of these hormones by the DPP-4 enzyme limits their therapeutic potential.[1][2] this compound (SP2086) is a small molecule inhibitor of DPP-4, developed to prolong the action of endogenous incretins and offer a therapeutic option for the management of T2DM.[3][4]

Mechanism of Action

This compound exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[2] This inhibition prevents the cleavage and inactivation of GLP-1 and GIP, leading to increased plasma concentrations of their active forms.[1]

The elevated levels of active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress the release of glucagon from pancreatic α-cells, particularly in the postprandial state.[5][6] This dual action on insulin and glucagon levels results in improved glycemic control.[1][2]

Signaling Pathway

The enhanced signaling of GLP-1 and GIP through their respective G protein-coupled receptors on pancreatic islet cells is central to the mechanism of Retagliptin.

Pharmacological Data

In Vitro Potency and Selectivity

Specific IC50 and Ki values for this compound's inhibition of DPP-4, and its selectivity against other dipeptidyl peptidases such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), are not publicly available in the reviewed literature. However, it is described as a selective and competitive inhibitor of DPP-4.[3][4] The selectivity for DPP-4 over other related enzymes is a critical factor in minimizing potential off-target effects.

Pharmacokinetics

This compound is administered orally, typically as a once-daily tablet.[1] The onset of action is within a few hours, with peak effects observed between 1 to 4 hours after administration.[1]

A study in patients with varying degrees of renal impairment provides key pharmacokinetic parameters following a single 50 mg oral dose.

Table 1: Pharmacokinetic Parameters of Retagliptin (SP2086) in Patients with Normal and Impaired Renal Function

| Parameter | Normal Renal Function (n=8) | Mild Impairment (n=8) | Moderate Impairment (n=8) | Severe Impairment (n=4) | ESRD (n=4) |

| Cmax (ng/mL) | - | - | - | - | - |

| Tmax (h) | 1.75 ± 1.21 | 1.07 ± 0.35 | 1.50 ± 0.89 | 1.67 ± 2.16 | 2.42 ± 2.15 |

| AUC (ng·h/mL) | - | - | - | - | - |

| CL/F (L/h) | 30.50 ± 10.70 | 23.50 ± 6.01 | 12.90 ± 4.34 | 6.70 ± 1.55 | 3.10 ± 0.48 |

Data presented as mean ± SD. Cmax and AUC data were not explicitly provided in the summarized search results.

With increasing severity of renal impairment, there is a trend of increased exposure (AUC) and decreased clearance (CL/F) of Retagliptin and its acid metabolite.[7] Based on these pharmacokinetic findings, dose adjustments are recommended for patients with moderate and severe renal dysfunction.[7]

Preclinical Pharmacodynamics

Detailed pharmacodynamic studies in animal models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats or db/db mice, are not extensively detailed in the publicly available literature. However, preclinical studies in beagle dogs have been conducted to assess toxicology.[7]

Clinical Efficacy and Safety

Glycemic Control

Clinical trials have demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM.

In a Phase 3, multicenter, randomized, double-blind, placebo-controlled study (NCT05054842), Retagliptin was evaluated as an add-on therapy to metformin in patients with inadequate glycemic control.[8][9]

Table 2: Key Efficacy Endpoints from a Phase 3 Clinical Trial (Retagliptin 100 mg QD + Metformin vs. Placebo + Metformin) at 16 Weeks

| Endpoint | Retagliptin 100 mg QD + Metformin | Placebo + Metformin |

| Change in HbA1c from Baseline | -0.82% | - |

| Proportion of Patients Achieving HbA1c < 7.0% | 26.4% | 4.6% |

| Proportion of Patients Achieving HbA1c < 6.5% | 11.5% | 0% |

Retagliptin 100 mg once daily also demonstrated reductions in fasting plasma glucose and 2-hour postprandial plasma glucose levels.[9]

In another Phase 3 trial, the combination of Retagliptin and henagliflozin as an add-on to metformin showed superior glycemic control compared to the individual agents.[10][11]

Table 3: Change in HbA1c from Baseline at 24 Weeks in a Combination Therapy Trial

| Treatment Group | Mean Change in HbA1c |

| Retagliptin 100 mg (R100) | -0.98% |

| Henagliflozin 5 mg (H5) | -0.86% |

| Henagliflozin 10 mg (H10) | -0.95% |

| R100/H5 | -1.51% |

| R100/H10 | -1.54% |

Safety and Tolerability

This compound is generally well-tolerated.[9] Common side effects include gastrointestinal symptoms such as nausea, diarrhea, and abdominal discomfort.[1]

In a 16-week clinical trial, the incidence of adverse events was similar between the Retagliptin and placebo groups when added to metformin.[9] A slightly higher proportion of increased lipase and amylase was observed in the Retagliptin group, though no patients discontinued treatment due to adverse events, and no severe hypoglycemia was reported.[9]

Rare but serious side effects associated with DPP-4 inhibitors can include pancreatitis and hypersensitivity reactions.[1]

Experimental Protocols

Detailed, specific protocols for the key experiments conducted on this compound are not publicly available. The following are representative protocols for the types of assays used in the development of DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay (Representative Protocol)

This assay is designed to determine the concentration of an inhibitor required to inhibit 50% of the DPP-4 enzyme activity (IC50).

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

DPP-4 assay buffer

-

This compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the DPP-4 enzyme solution to each well, followed by the different concentrations of this compound or vehicle control.

-

Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Oral Glucose Tolerance Test (OGTT) in a Rodent Model of T2DM (Representative Protocol)

This in vivo experiment assesses the effect of a compound on glucose disposal after an oral glucose challenge.

Materials:

-

Diabetic animal model (e.g., db/db mice or ZDF rats)

-

This compound formulation for oral administration

-

Glucose solution for oral gavage

-

Blood glucose meter and test strips

-

Vehicle control

Procedure:

-

Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Record the baseline body weight of each animal.

-

Administer this compound or vehicle control orally at a predetermined dose.

-

After a specified time for drug absorption (e.g., 30-60 minutes), take a baseline blood sample (t=0) from the tail vein to measure blood glucose.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

-

Measure the blood glucose concentration at each time point.

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.

Conclusion

This compound is an effective DPP-4 inhibitor that improves glycemic control in patients with type 2 diabetes mellitus by enhancing the incretin system. Its efficacy as both monotherapy (in addition to diet and exercise) and in combination with other oral antihyperglycemic agents has been demonstrated in clinical trials. The pharmacokinetic profile of Retagliptin necessitates dose adjustments in patients with moderate to severe renal impairment. Overall, this compound presents a valuable therapeutic option for the management of T2DM, with a generally favorable safety and tolerability profile. Further research to fully elucidate its selectivity profile and long-term cardiovascular outcomes would be beneficial.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Retagliptin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Combination of retagliptin and henagliflozin as add-on therapy to metformin in patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, active-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Retagliptin Phosphate: A Technical Guide to Target Selectivity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin phosphate, an oral dipeptidyl peptidase-4 (DPP-4) inhibitor, has been approved for the treatment of type 2 diabetes mellitus.[1][2] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., it represents a significant advancement in glycemic control.[3][4] This technical guide provides an in-depth analysis of the target selectivity and potential off-target effects of this compound, offering valuable insights for researchers and drug development professionals. The document outlines the critical signaling pathways, experimental methodologies for assessing selectivity and off-target interactions, and a summary of the available data.

This compound functions by selectively inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By preventing their breakdown, this compound enhances the downstream signaling of these hormones, leading to improved glucose homeostasis.[5]

Target Selectivity of this compound

The clinical efficacy and safety of a DPP-4 inhibitor are intrinsically linked to its selectivity for DPP-4 over other closely related proteases, particularly DPP-8 and DPP-9. Inhibition of these latter enzymes has been associated with toxicity in preclinical studies. Therefore, a high degree of selectivity is a crucial attribute for any DPP-4 inhibitor.

While specific quantitative selectivity data for this compound against other dipeptidyl peptidases and serine proteases are not publicly available in peer-reviewed literature, it is described as a "highly selective" inhibitor.[5] The following table provides an illustrative example of the kind of selectivity data that is typically generated for DPP-4 inhibitors to demonstrate the expected high selectivity ratios.

Table 1: Illustrative Selectivity Profile of a Highly Selective DPP-4 Inhibitor

| Enzyme/Protease | IC50 (nM) | Selectivity Ratio (IC50 Target / IC50 DPP-4) |

| DPP-4 | < 10 | - |

| DPP-8 | > 10,000 | > 1,000 |

| DPP-9 | > 10,000 | > 1,000 |

| Fibroblast Activation Protein (FAP) | > 10,000 | > 1,000 |

| Prolyl Oligopeptidase (POP) | > 10,000 | > 1,000 |

| Trypsin | > 10,000 | > 1,000 |

| Chymotrypsin | > 10,000 | > 1,000 |

Note: The data in this table is for illustrative purposes to demonstrate a typical selectivity profile of a selective DPP-4 inhibitor and does not represent published data for this compound.

Off-Target Effects of this compound

A comprehensive evaluation of off-target effects is a critical component of preclinical drug development to identify potential safety liabilities. This typically involves screening the compound against a broad panel of receptors, kinases, ion channels, and other enzymes.

Publicly available data on the specific off-target profile of this compound from comprehensive screening panels is limited. Clinical trial data has reported on the overall safety and tolerability profile, with common adverse events for DPP-4 inhibitors as a class including nasopharyngitis, headache, and upper respiratory tract infections. The following tables illustrate the types of data generated from in vitro safety pharmacology and kinase screening panels.

Table 2: Illustrative In Vitro Safety Pharmacology Profile

| Target | Assay Type | Inhibition/Activity at 10 µM |

| hERG (IKr) | Patch Clamp | < 10% inhibition |

| 5-HT2B | Binding Assay | < 20% inhibition |

| Muscarinic M1 | Binding Assay | < 15% inhibition |

| Adrenergic α1A | Binding Assay | < 10% inhibition |

| Dopamine D2 | Binding Assay | < 25% inhibition |

| GABA-A | Binding Assay | < 5% inhibition |

Note: This table provides an example of a favorable in vitro safety pharmacology profile and does not represent published data for this compound.

Table 3: Illustrative Kinase Selectivity Panel (Selected Kinases)

| Kinase | % Inhibition at 1 µM |

| ROCK1 | < 10% |

| PKA | < 5% |

| CDK2/cyclin A | < 15% |

| EGFR | < 5% |

| VEGFR2 | < 10% |

Note: This table illustrates a desirable outcome from a kinase panel screen, indicating low off-target activity against kinases. This is not published data for this compound.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the process of evaluating selectivity and off-target effects, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for selectivity and off-target profiling.

Experimental Protocols

Detailed experimental protocols for this compound are proprietary to the manufacturer. However, the following are standard and widely accepted methodologies for assessing the target selectivity and off-target effects of DPP-4 inhibitors.

Protocol 1: In Vitro DPP-4 Inhibition and Selectivity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4 and other related proteases to assess its selectivity.

Materials:

-

Recombinant human DPP-4, DPP-8, DPP-9, FAP, etc.

-

Fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin, Gly-Pro-AMC)

-

Test compound (e.g., this compound) and reference inhibitor (e.g., Sitagliptin)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution (DPP-4, DPP-8, etc.), and the test compound dilutions.

-

Pre-incubate the enzyme and compound mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) kinetically at 37°C for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate selectivity ratios by dividing the IC50 value for the off-target protease by the IC50 value for DPP-4.

Protocol 2: In Vitro Kinase Panel Screening

Objective: To evaluate the inhibitory activity of a test compound against a broad panel of protein kinases to identify potential off-target kinase interactions.

Materials:

-

A panel of recombinant human kinases.

-

Respective kinase-specific substrates.

-

ATP (radiolabeled [γ-33P]ATP or for non-radioactive methods, cold ATP).

-

Test compound.

-

Assay buffer appropriate for kinase reactions.

-

Filter plates or other detection system-compatible plates.

-

Scintillation counter or luminescence/fluorescence plate reader.

Procedure:

-

Prepare the test compound at a fixed concentration (e.g., 1 µM or 10 µM) in the appropriate assay buffer.

-

In a multi-well plate, combine the kinase, its specific substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Terminate the reaction. For radiometric assays, this may involve spotting the reaction mixture onto a filter membrane to capture the phosphorylated substrate.

-

Wash the plates to remove unreacted ATP.

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter. For non-radioactive assays, this may involve luminescence or fluorescence detection.

-

Calculate the percent inhibition of kinase activity for the test compound relative to a vehicle control.

Conclusion

This compound is a potent and selective DPP-4 inhibitor that enhances glycemic control in patients with type 2 diabetes. While specific preclinical data on its selectivity and off-target profile are not extensively published, the principles of DPP-4 inhibitor drug discovery necessitate a high degree of selectivity against related proteases like DPP-8 and DPP-9 to ensure a favorable safety profile. The experimental protocols outlined in this guide represent the standard methodologies employed to ascertain these critical drug attributes. Further disclosure of the comprehensive preclinical data for this compound would be beneficial for the scientific community to fully appreciate its pharmacological profile.

References

- 1. Retagliptin - Wikipedia [en.wikipedia.org]

- 2. RetagliptinPhosphateTabletsapprovedformarketingbyChinaNMPA-News [ccfdie.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Retagliptin - Jiangsu HengRui Medicine - AdisInsight [adisinsight.springer.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

The Strategic Role of the Phosphate Group in the Activity of Retagliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1] This technical guide provides an in-depth analysis of the critical role the phosphate group plays in the therapeutic efficacy of Retagliptin. The phosphate moiety is not a prodrug component cleaved in vivo, but rather a strategic addition to the parent molecule, significantly enhancing its physicochemical properties, particularly aqueous solubility. This improved solubility is crucial for its oral administration and subsequent bioavailability. This paper will detail the mechanism of action of Retagliptin, the impact of the phosphate group on its pharmaceutical properties, and the downstream signaling pathways it modulates. Detailed experimental protocols for the characterization of DPP-4 inhibitors are also provided, alongside a summary of key quantitative data.

Introduction to Retagliptin and its Mechanism of Action

Retagliptin is a competitive and orally active inhibitor of the DPP-4 enzyme.[2] DPP-4 is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[1] By inhibiting DPP-4, Retagliptin prevents the degradation of GLP-1 and GIP, thereby prolonging their physiological effects, leading to improved glycemic control.[1]

The therapeutic agent is administered as Retagliptin phosphate, a salt form of the active molecule.[2] The selection of a specific salt form is a critical step in drug development, aimed at optimizing the drug's physicochemical and pharmacokinetic properties.

The Role of the Phosphate Group: Enhancing Physicochemical Properties

Improved solubility can lead to:

-

Enhanced Bioavailability: By readily dissolving in the gastrointestinal fluids, a sufficient concentration of the drug is available for absorption into the bloodstream.

-

More Reliable Dosing: Consistent absorption profiles across patient populations are more achievable with a highly soluble drug form.

-

Facilitated Formulation: Higher solubility simplifies the manufacturing process of oral dosage forms, such as tablets.

It is important to note that the phosphate group in Retagliptin is not designed as a prodrug that is enzymatically cleaved to release the active molecule. Instead, it forms an ionic bond with the basic amine group of the Retagliptin molecule, creating a salt with superior physicochemical characteristics compared to the free base.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Reference |

| Solubility in DMSO | ≥ 150 mg/mL (266.73 mM) | [2] |

| Pharmacokinetics (in patients with normal renal function after a single 50 mg dose) | ||

| Tmax (h) | 1.75 ± 1.21 | [3] |

| Cmax (mcg/mL) | Not explicitly stated for normal function in the provided abstract | [3] |

| AUC (mcg·h/mL) | Not explicitly stated for normal function in the provided abstract | [3] |

| CL/F (L/h) | 30.50 ± 10.70 | [3] |

Interaction with the DPP-4 Enzyme

While a specific crystal structure of Retagliptin bound to DPP-4 is not publicly available, extensive research on other "gliptins" provides a robust model for its binding interaction. The active site of DPP-4 is a large cavity with several key subsites (S1, S2, S1', S2', and S2 extensive) that accommodate the inhibitor molecules.[4][5]

The binding of DPP-4 inhibitors is typically characterized by:

-

Interaction with the S1 pocket: This hydrophobic pocket accommodates a key functional group of the inhibitor. For sitagliptin, a structurally similar compound, the trifluorophenyl motif binds to this pocket, forming π-bonds with Tyr547.[6]

-

Formation of a salt bridge: A primary or secondary amine on the inhibitor often forms a crucial salt bridge with the glutamate residues (Glu205 and Glu206) in the active site.[7]

-

Additional interactions: Further interactions with other residues in the active site, such as Tyr662 and Phe357, contribute to the high affinity and selectivity of the inhibitor.[4][6]

The phosphate group of Retagliptin is not expected to directly participate in the binding to the DPP-4 active site. Its primary role is fulfilled prior to this interaction by ensuring the efficient delivery of the active Retagliptin molecule to its target.

Signaling Pathway

The inhibition of DPP-4 by Retagliptin initiates a cascade of events that ultimately leads to improved glycemic control.

Caption: Retagliptin's mechanism of action signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of Retagliptin and other DPP-4 inhibitors.

DPP-4 Inhibition Assay (Fluorometric)

This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Fluorogenic substrate (e.g., H-Gly-Pro-AMC)

-

Test compound (Retagliptin) and a known inhibitor (e.g., Sitagliptin) as a positive control

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

-

Dilute the DPP-4 enzyme and the substrate in the assay buffer to their working concentrations.

-

-

Assay Setup:

-

Add 30 µL of diluted Assay Buffer to each well.

-

Add 10 µL of the diluted DPP-4 enzyme to the sample and positive control wells.

-

Add 10 µL of the test compound at various concentrations to the sample wells. Add 10 µL of the positive control to its designated wells. For the 100% activity control, add 10 µL of the solvent.

-

For the background control wells, add 40 µL of Assay Buffer and 10 µL of the solvent.

-

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 50 µL of the diluted substrate solution to all wells to initiate the reaction.

-

Measurement: Immediately begin reading the fluorescence intensity kinetically for at least 30 minutes at 37°C, protected from light.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve).

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for a DPP-4 inhibition assay.

Bioavailability Study

This protocol outlines a general approach for a pharmacokinetic study to determine the bioavailability of an orally administered drug like this compound.

Study Design:

-

A randomized, open-label, two-period, crossover study in healthy volunteers.

-

Subjects receive a single oral dose of the test formulation and a single intravenous dose of the drug, with a washout period between administrations.

Procedure:

-

Subject Screening and Enrollment: Recruit healthy volunteers based on inclusion and exclusion criteria.

-

Drug Administration:

-

Oral Dose: Administer a single oral dose of this compound tablet with a standardized volume of water after an overnight fast.

-

Intravenous Dose: Administer a single intravenous infusion of Retagliptin over a specified period.

-

-

Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48 hours).

-

Plasma Analysis:

-

Separate plasma from the blood samples by centrifugation.

-

Analyze the plasma concentrations of Retagliptin using a validated bioanalytical method, such as LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life) for both oral and intravenous routes.

-

Calculate the absolute bioavailability (F) using the formula: F = (AUCoral / AUCIV) × (DoseIV / Doseoral).

-

Caption: Workflow for a bioavailability study.

Conclusion

The phosphate group of Retagliptin plays a crucial, albeit indirect, role in its therapeutic activity. By significantly enhancing the aqueous solubility of the drug, the phosphate salt formulation ensures reliable oral absorption and bioavailability. This allows for the effective delivery of the active Retagliptin molecule to its target, the DPP-4 enzyme. The subsequent inhibition of DPP-4 leads to an increase in incretin levels, ultimately resulting in improved glycemic control in patients with type 2 diabetes. The use of the phosphate salt is a prime example of strategic drug formulation to optimize the pharmaceutical properties of a potent therapeutic agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogues of Retagliptin Phosphate: A Technical Guide to Their Activity and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus.[1] Its mechanism of action centers on the inhibition of DPP-4, an enzyme responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By prolonging the activity of these incretins, Retagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[2] This in-depth technical guide explores the structural analogues of Retagliptin phosphate, their pharmacological activity, and the experimental methodologies used for their evaluation. A comprehensive understanding of the structure-activity relationships (SAR) within this class of compounds is crucial for the rational design of next-generation DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action: The DPP-4 Signaling Pathway

The therapeutic effect of Retagliptin and its analogues is intrinsically linked to the DPP-4 signaling pathway. In response to food intake, intestinal L-cells and K-cells secrete GLP-1 and GIP, respectively. These incretin hormones bind to their cognate G-protein coupled receptors on pancreatic β-cells, leading to increased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately potentiates glucose-stimulated insulin secretion. DPP-4, a serine protease widely expressed on the surface of various cells, rapidly cleaves and inactivates GLP-1 and GIP. Retagliptin, by competitively and reversibly inhibiting DPP-4, prevents this degradation, thereby augmenting the incretin effect and improving glucose homeostasis.[2]

Structural Analogues of Retagliptin and Structure-Activity Relationship (SAR)

While specific data on a wide range of Retagliptin analogues with their corresponding IC50 values are not extensively available in the public domain, the structure-activity relationship can be inferred from the broader class of pyrazolopyrimidine-based DPP-4 inhibitors. The chemical structure of Retagliptin is methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate.

Key structural features contributing to the activity of Retagliptin and its potential analogues include:

-

The (R)-β-amino acid moiety with a trifluorophenyl group: This portion of the molecule is crucial for binding to the S1 subsite of the DPP-4 active site. The trifluorophenyl group engages in hydrophobic interactions, while the primary amine forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the active site. Modifications to the substitution pattern on the phenyl ring or replacement with other heterocyclic rings can significantly impact potency and selectivity.

-

The pyrazolopyrimidine core: This heterocyclic system serves as a rigid scaffold to correctly orient the pharmacophoric elements. Alterations to this core, such as bioisosteric replacements of the pyrazole or pyrimidine rings, can influence the overall conformation and binding affinity.

-

The trifluoromethyl group: This electron-withdrawing group on the pyrazole ring can enhance metabolic stability and binding affinity through favorable interactions within the enzyme's active site.

-

The ester group: The methyl ester at the 1-position of the imidazopyrazine ring can be modified to modulate pharmacokinetic properties such as solubility and bioavailability.

A systematic exploration of these structural motifs is essential for the development of novel Retagliptin analogues. The following table outlines hypothetical structural modifications and their potential impact on DPP-4 inhibitory activity, based on general SAR principles for this class of inhibitors.

| Modification Area | Structural Change | Hypothesized Effect on Activity | Rationale |

| Trifluorophenyl Ring | Alteration of fluorine substitution pattern (e.g., 2,5-difluoro, 3,4,5-trifluoro) | May increase or decrease potency | Fine-tuning of hydrophobic and electronic interactions in the S1 pocket. |

| Replacement with other aromatic or heteroaromatic rings (e.g., thiophene, pyridine) | Potentially altered potency and selectivity | Exploration of different binding interactions within the S1 subsite. | |

| β-Amino Acid Linker | Change in stereochemistry from (R) to (S) | Significant loss of activity | The (R)-configuration is critical for optimal orientation in the active site. |

| Introduction of substituents on the linker | Likely to decrease activity | Steric hindrance may disrupt binding. | |

| Pyrazolopyrimidine Core | Bioisosteric replacement of the pyrazole ring (e.g., with triazole, imidazole) | Variable effects on potency | Can alter the geometry and electronic properties of the scaffold. |

| Substitution on the pyrimidine ring | May provide additional interaction points | Potential to engage with other residues in the active site. | |

| Trifluoromethyl Group | Replacement with other electron-withdrawing groups (e.g., cyano, nitro) | Potentially maintained or reduced activity | The trifluoromethyl group is often optimal for its metabolic stability and binding contribution. |

| Replacement with small alkyl groups | Likely to decrease activity | Loss of favorable electronic and hydrophobic interactions. | |

| Ester Group | Hydrolysis to the corresponding carboxylic acid | May increase or decrease in vitro activity, but likely to have poor oral bioavailability | Changes in polarity and cell permeability. |

| Conversion to amides or other ester analogues | Can modulate pharmacokinetic properties | Alteration of solubility, metabolic stability, and absorption. |

Experimental Protocols

The evaluation of novel Retagliptin analogues requires robust and standardized experimental protocols. The following sections detail the methodologies for the synthesis of the core scaffold and the in vitro assessment of DPP-4 inhibitory activity.

Synthesis of the Retagliptin Core Scaffold

The synthesis of the 3-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrazine core is a key step in the preparation of Retagliptin and its analogues. A general synthetic route is outlined below. Further coupling with the appropriate (R)-β-amino acid derivative completes the synthesis.

In Vitro DPP-4 Inhibition Assay

A fluorometric assay using a commercially available kit is a standard method for determining the in vitro DPP-4 inhibitory activity of test compounds.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compounds (Retagliptin analogues) and a positive control (e.g., Retagliptin)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer to achieve a range of final assay concentrations.

-

Dilute the human recombinant DPP-4 enzyme in assay buffer to the desired working concentration.

-

Prepare the Gly-Pro-AMC substrate solution in assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well black microplate, add the following:

-

Test wells: A specific volume of the diluted test compound and the diluted DPP-4 enzyme solution.

-

Positive control wells: A specific volume of the diluted positive control and the diluted DPP-4 enzyme solution.

-

Enzyme control wells (100% activity): A specific volume of the assay buffer (with the same percentage of solvent as the test wells) and the diluted DPP-4 enzyme solution.

-

Blank wells (no enzyme): A specific volume of the assay buffer.

-

-

Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for the interaction between the inhibitors and the enzyme.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

-

Measurement and Data Analysis:

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Continue to monitor the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well - Rate of blank well) / (Rate of enzyme control well - Rate of blank well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

The development of structural analogues of this compound holds significant promise for the discovery of novel DPP-4 inhibitors with enhanced therapeutic profiles. A thorough understanding of the structure-activity relationships, guided by systematic structural modifications and robust in vitro and in vivo evaluations, is paramount. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to advance the design and assessment of the next generation of antidiabetic agents. Further exploration of the chemical space around the Retagliptin scaffold is warranted to identify candidates with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to more effective treatments for type 2 diabetes mellitus.

References

Initial In-Vitro Characterization of Retagliptin Phosphate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retagliptin, also known as SP2086, is a novel, orally active, competitive, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Jiangsu Hengrui Pharmaceuticals.[1] It has been approved in China for the treatment of type 2 diabetes mellitus.[2] This technical guide provides an in-depth overview of the initial in-vitro characterization of Retagliptin phosphate, focusing on its biochemical and cellular pharmacological profiles. The document details the mechanism of action, key experimental protocols for its characterization, and a summary of its enzymatic and cellular activities. While specific quantitative data from the manufacturer's preclinical studies are not publicly available, this guide presents the established scientific framework and methodologies for evaluating such a compound, supplemented with illustrative data typical for a potent and selective DPP-4 inhibitor.

Introduction

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] Inhibition of DPP-4 increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon release, and ultimately lead to improved glycemic control in patients with type 2 diabetes.[3][4] this compound is a potent and selective inhibitor of DPP-4.[1][2] Preclinical studies have indicated its strong inhibitory activity and high selectivity, suggesting a favorable efficacy and safety profile.[1] This document outlines the fundamental in-vitro assays and methodologies used to characterize the pharmacological properties of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of DPP-4. This inhibition prevents the degradation of incretin hormones, thereby enhancing their downstream signaling pathways.

Biochemical Characterization: DPP-4 Inhibition

The initial in-vitro characterization of a DPP-4 inhibitor like this compound involves determining its potency, selectivity, and mode of inhibition against the target enzyme.

DPP-4 Enzymatic Assay Protocol

A standard method to determine the inhibitory activity of a compound against DPP-4 is through a fluorescence-based enzymatic assay.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound (and other comparator inhibitors)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant DPP-4 enzyme to each well, followed by the different concentrations of this compound or vehicle control.

-

Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Potency and Selectivity

The potency of this compound is quantified by its IC50 value against DPP-4. Its selectivity is assessed by comparing its inhibitory activity against other related dipeptidyl peptidases, such as DPP-8 and DPP-9, to ensure a favorable safety profile. While specific values for Retagliptin are not publicly available, a typical dataset for a selective DPP-4 inhibitor is presented below for illustrative purposes.

| Enzyme | This compound IC50 (nM) | Comparator 1 (e.g., Sitagliptin) IC50 (nM) | Comparator 2 (e.g., Vildagliptin) IC50 (nM) |

| DPP-4 | Data not publicly available | ~19 | ~62 |

| DPP-8 | Data not publicly available | >10,000 | >10,000 |

| DPP-9 | Data not publicly available | >10,000 | >10,000 |

Note: Comparator data is sourced from published literature.[5] Retagliptin is reported to have stronger selectivity for DPP-4.[2]

Cellular Characterization: Incretin Hormone Regulation

Cell-based assays are crucial to confirm that the enzymatic inhibition observed in biochemical assays translates to a functional effect in a cellular context, specifically the potentiation of incretin hormone action.

GLP-1 Secretion Assay Protocol

This assay measures the ability of a test compound to enhance GLP-1 secretion from enteroendocrine L-cells (e.g., NCI-H716 or STC-1 cell lines).

Materials:

-

NCI-H716 or STC-1 cells

-

Cell culture medium and supplements

-

Stimulants for GLP-1 secretion (e.g., glucose, amino acids, or pharmacological agents)

-

This compound

-

DPP-4 substrate

-

GLP-1 ELISA kit

Procedure:

-

Culture NCI-H716 or STC-1 cells to an appropriate confluency in multi-well plates.

-

Wash the cells and pre-incubate them in a buffer containing this compound or vehicle control for a specified duration.

-

Stimulate the cells with a known secretagogue in the continued presence of this compound or vehicle.

-

Collect the cell supernatant at different time points.

-

Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

-

Analyze the data to determine the effect of this compound on stimulated GLP-1 secretion.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in-vitro characterization of a DPP-4 inhibitor like this compound.

Conclusion

This compound is a promising DPP-4 inhibitor for the management of type 2 diabetes. Its in-vitro characterization, based on established methodologies, would confirm its high potency and selectivity for the DPP-4 enzyme, leading to enhanced incretin hormone levels and activity. While specific preclinical data remains proprietary, the experimental frameworks described herein provide a comprehensive guide for the scientific community to understand the initial pharmacological evaluation of this class of therapeutic agents. The reported high selectivity of Retagliptin suggests a favorable safety profile, a key attribute for long-term management of type 2 diabetes.[2] Further publication of its detailed in-vitro kinetic and cellular data would be of great interest to the research community.

References

Methodological & Application

Application Notes and Protocols: Retagliptin Phosphate In Vitro DPP-4 Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retagliptin phosphate is a selective and competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose homeostasis.[1][2] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[1][4] This mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes mellitus.[3][4]

This document provides a detailed protocol for conducting an in vitro DPP-4 inhibition assay to determine the potency of this compound. The assay is based on a fluorometric method that measures the cleavage of a synthetic DPP-4 substrate.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

In Vitro DPP-4 Inhibition Assay Protocol

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4.

Materials and Reagents

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl (50 mM, pH 8.0)

-

This compound

-

Positive Control: Sitagliptin or Vildagliptin

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader

Experimental Workflow

References

Application Note: High-Throughput Quantification of Retagliptin Phosphate in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Retagliptin in human plasma. The described method is crucial for pharmacokinetic studies in drug development. The protocol details a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been developed based on established analytical techniques for dipeptidyl peptidase-4 (DPP-4) inhibitors and provides a robust framework for the bioanalysis of Retagliptin.

Introduction

Retagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes mellitus. To accurately characterize its pharmacokinetic profile, a reliable and sensitive bioanalytical method for its quantification in plasma is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantification of drugs and their metabolites in complex biological matrices. This document provides a detailed protocol for the determination of Retagliptin in human plasma, suitable for researchers and professionals in drug development.

Experimental

Materials and Reagents

-

Retagliptin Phosphate reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled Retagliptin or another DPP-4 inhibitor like Linagliptin-d4)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium formate

-

Human plasma (with K2EDTA as anticoagulant)

-

Extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Chromatographic and Mass Spectrometric Conditions

A summary of the suggested starting conditions for the LC-MS/MS analysis is provided in Table 1. These parameters should be optimized in the user's laboratory for best performance.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Recommended Condition |

| LC System | |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water with 10 mM Ammonium Formate |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (50:50, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Optimized for analyte separation and peak shape |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by direct infusion of Retagliptin and IS |

| Dwell Time | 200 ms |

| Ion Source Temp. | 500 °C |

| IonSpray Voltage | 5500 V |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare primary stock solutions of Retagliptin and the Internal Standard (IS) in a suitable solvent like methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Retagliptin primary stock solution with methanol/water (50:50, v/v) to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

-

Spiking: Spike the working standard solutions into blank human plasma to prepare CC and QC samples at the desired concentrations. A typical calibration curve might range from 0.1 ng/mL to 200 ng/mL.[1] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the IS working solution (at a fixed concentration) to all tubes except the blank. Vortex for 10 seconds.

-

Add 500 µL of the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Data Analysis and Quantification

The concentration of Retagliptin in the plasma samples is determined by calculating the peak area ratio of the analyte to the IS. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model. The concentrations of the QC and unknown samples are then interpolated from this curve.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters: